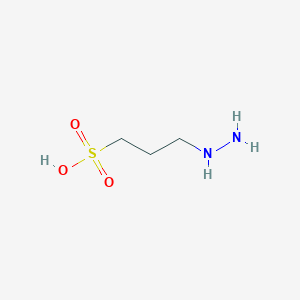

3-Hydrazinylpropane-1-sulfonic acid

Description

Contextualization within Organosulfonic Acid Chemistry

Organosulfonic acids are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where R is an organic alkyl or aryl group. wikipedia.org These compounds are notable for their strong acidic properties, often being a million times more acidic than their corresponding carboxylic acids. wikipedia.org For instance, p-Toluenesulfonic acid and methanesulfonic acid have pKₐ values of -2.8 and -1.9, respectively. wikipedia.org

The sulfonic acid group imparts several key characteristics to a molecule, including high polarity and a significant increase in water solubility. britannica.compatsnap.com This property is widely exploited in various applications, such as in the formulation of detergents, as water-soluble dyes, and in the creation of ion-exchange resins. britannica.com Furthermore, sulfonic acids are frequently employed as strong acid catalysts in organic synthesis. britannica.com

The synthesis of alkane sulfonic acids can be achieved through several methods, including the addition of bisulfite to terminal alkenes or the alkylation of bisulfite with alkyl halides. wikipedia.orglscollege.ac.in Another common route is the oxidation of thiols. wikipedia.orglscollege.ac.in The introduction of a sulfonic acid group into a molecule, as seen in 3-hydrazinylpropane-1-sulfonic acid, can therefore be expected to confer strong acidity and enhanced solubility.

Significance of Hydrazine (B178648) Functionality in Advanced Chemical Synthesis

The hydrazine functional group (-NHNH₂) is a powerful tool in synthetic organic chemistry, primarily known for its role as a strong nucleophile and a reducing agent. organicchemistrydata.org Hydrazine and its derivatives are key reactants in the Wolff-Kishner reduction, a classic organic reaction used to convert ketones and aldehydes into alkanes. organicchemistrydata.orgfiveable.me This reaction proceeds through a hydrazone intermediate. organicchemistrydata.orgfiveable.me

Hydrazines readily react with carbonyl compounds to form hydrazones, which are themselves versatile intermediates in various chemical transformations. researchgate.net The formation of hydrazones is a cornerstone of many synthetic pathways, including the synthesis of heterocyclic compounds. acs.org

The presence of a hydrazine group in this compound suggests its potential use as a building block in the synthesis of more complex molecules. This functionality provides a reactive site for the introduction of various substituents and for the construction of new carbon-nitrogen bonds.

Overview of Key Research Domains for this compound

While published research specifically detailing the applications of this compound is limited, its bifunctional nature points towards several promising areas of investigation. The combination of a strongly acidic, hydrophilic sulfonic acid group and a reactive, nucleophilic hydrazine group within the same molecule suggests its potential as a versatile chemical intermediate and functional material.

One potential research domain lies in the synthesis of novel heterocyclic compounds. The hydrazine moiety can be used as a handle to construct various ring systems, while the sulfonic acid group can ensure the water solubility of the resulting products, which is often a desirable property for biological and pharmaceutical applications.

Furthermore, the compound could be explored as a functional monomer in polymerization reactions. The sulfonic acid group could provide ion-exchange capabilities to the resulting polymer, while the hydrazine group could be used for cross-linking or for post-polymerization modification. Such polymers could have applications in areas like water treatment, catalysis, or as polymer electrolyte membranes in fuel cells. patsnap.com

The ability of bifunctional molecules to bridge different chemical entities also suggests potential applications in surface modification and the development of self-assembled monolayers. The sulfonic acid group could anchor the molecule to a substrate, while the hydrazine group would be available for further chemical reactions.

Chemical Data for this compound

| Property | Value |

| CAS Number | 6482-66-2 |

| Molecular Formula | C₃H₁₀N₂O₃S |

| Molecular Weight | 154.19 g/mol |

Structure

3D Structure

Properties

CAS No. |

6482-66-2 |

|---|---|

Molecular Formula |

C3H10N2O3S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

3-hydrazinylpropane-1-sulfonic acid |

InChI |

InChI=1S/C3H10N2O3S/c4-5-2-1-3-9(6,7)8/h5H,1-4H2,(H,6,7,8) |

InChI Key |

FYAUKOWNXNPWCC-UHFFFAOYSA-N |

Canonical SMILES |

C(CNN)CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazinylpropane 1 Sulfonic Acid and Its Derivatives

Direct Synthetic Routes to 3-Hydrazinylpropane-1-sulfonic Acid

The most direct and efficient pathway to this compound involves the nucleophilic ring-opening of 1,3-propane sultone with hydrazine (B178648) hydrate. This reaction provides a straightforward method to introduce the hydrazinyl group at the terminal position of the propane (B168953) sulfonic acid backbone.

A key report in the scientific literature outlines the reaction of 1,3-propane sultone with hydrazine hydrate, leading to the formation of the corresponding aminosulphonic acid. dergipark.org.tr This transformation is predicated on the high reactivity of the cyclic ester of the sulfonic acid (sultone), which readily undergoes cleavage upon attack by the nucleophilic hydrazine.

The proposed reaction mechanism commences with the nucleophilic attack of the nitrogen atom of hydrazine on the carbon atom of the sultone ring, which is alpha to the sulfonyl group. This results in the opening of the strained four-membered ring and the subsequent formation of the zwitterionic 3-hydrazinylpropane-1-sulfonate. The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. While specific yield data for the direct hydrazinolysis of 1,3-propane sultone is not extensively documented in readily available literature, analogous reactions with other nucleophiles provide insights into the critical factors for maximizing product formation. Key parameters that require careful control include temperature, solvent, and the stoichiometry of the reactants.

For instance, in the synthesis of related sulfonated compounds, the choice of solvent has been shown to significantly influence reaction rates and yields. The reaction of 1,3-propane sultone with various amines has been studied, and the conditions can be adapted for the reaction with hydrazine.

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | 1,3-propane sultone, Hydrazine hydrate | Direct nucleophilic ring-opening. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or water | To ensure solubility of reactants and facilitate the reaction. |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | To control the rate of reaction and minimize side reactions. |

| Stoichiometry | Excess of hydrazine hydrate | To drive the reaction to completion and minimize the formation of di-substituted products. |

| Work-up | Precipitation, filtration, and washing | To isolate and purify the zwitterionic product. |

Investigations into Green Chemistry Principles for Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. For the synthesis of sulfonic acids, several green chemistry approaches have been explored. acs.org These include the use of less hazardous solvents, milder reaction conditions, and the development of catalytic systems that minimize waste.

One sustainable strategy involves the use of air as a green oxidant in the synthesis of sulfonic acids from halides and a sulfur dioxide surrogate. rsc.org While not a direct synthesis of the target compound, this highlights the trend towards more eco-friendly processes in sulfonic acid chemistry. Another approach focuses on the use of microwave activation for the synthesis of sulfanilic acid, which significantly reduces reaction times and the use of hazardous materials. dergipark.org.tr

For the synthesis of this compound, the adoption of water as a solvent, where feasible, would align with green chemistry principles. Furthermore, exploring catalyst-free conditions or the use of recyclable catalysts could further enhance the environmental profile of the synthesis.

Functionalization and Derivatization Strategies during Synthesis

The versatility of this compound lies in the distinct reactivity of its two functional groups, allowing for a wide range of derivatization strategies. These modifications can be targeted to either the propane sulfonic acid moiety or the hydrazine group, and can even lead to the formation of complex hybrid conjugates.

Modification of the Propane Sulfonic Acid Moiety

The sulfonic acid group can be chemically modified to create a variety of functional derivatives. A common strategy involves the conversion of the sulfonic acid to a sulfonyl chloride. This can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, such as alcohols, amines, and phenols, to form sulfonate esters and sulfonamides, respectively.

Table 2: Potential Derivatives via Modification of the Sulfonic Acid Group

| Derivative Class | Reagent | Resulting Functional Group |

| Sulfonate Esters | Alcohols/Phenols | -SO₂OR |

| Sulfonamides | Primary/Secondary Amines | -SO₂NR₂ |

This approach allows for the introduction of various organic fragments onto the sulfonic acid end of the molecule, thereby modulating its physical and chemical properties.

Advanced Hydrazine Group Functionalization Pathways

The hydrazine group is a potent nucleophile and can undergo a variety of chemical transformations. The most common reactions involve acylation and alkylation.

Acylation: The hydrazine moiety can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding hydrazides. This allows for the introduction of a wide array of carbonyl-containing substituents.

Alkylation: The nitrogen atoms of the hydrazine group can be alkylated using alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Furthermore, the hydrazine group can react with aldehydes and ketones to form hydrazones. This reaction is often used in the derivatization of carbonyl compounds and can be employed to link the this compound to other molecules containing an aldehyde or ketone functionality.

Preparation of Complex Hybrid Conjugates

The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex hybrid conjugates. The hydrazine and sulfonic acid functionalities can be used as handles to attach the molecule to other chemical entities, including biomolecules.

For instance, the hydrazine group can be used to couple the molecule to glycoproteins that have been oxidized to generate aldehyde groups. gbiosciences.com This type of conjugation is valuable in the field of bioconjugation for the development of targeted drug delivery systems or diagnostic agents.

Similarly, the sulfonic acid group, after conversion to a sulfonyl chloride, can be reacted with amino groups on proteins or other biomolecules to form stable sulfonamide linkages. This strategy allows for the covalent attachment of the propane sulfonic acid moiety to a variety of biological targets. The synthesis of peptide hydrazides and their use in coupling reactions further illustrates the potential for creating complex bioconjugates. nih.gov

Multicomponent Reaction Approaches Incorporating this compound Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of intricate molecular architectures with high atom economy and procedural simplicity. While direct multicomponent reactions involving this compound are not extensively documented, the principles of MCRs can be applied by utilizing its precursors or analogous sulfonated hydrazine compounds. These reactions often lead to the formation of valuable heterocyclic scaffolds.

A notable example is the three-component synthesis of sulfonated pyrazoles. In a study by Kuang and co-workers in 2021, a variety of sulfonated pyrazoles were synthesized from sulfonyl hydrazines, 1,3-dicarbonyl compounds, and sodium sulfite. rsc.org This reaction proceeds in the presence of molecular iodine as an oxidant and dipotassium (B57713) hydrogen phosphate (B84403) as a base promoter. rsc.org The proposed mechanism involves the initial generation of a sulfonyl iodide, followed by the formation of an imine and an enolate, which then undergo a nucleophilic attack and intramolecular condensation to yield the final pyrazole (B372694) product. rsc.org This methodology provides a template for how a precursor like this compound could potentially be incorporated into an MCR to generate novel sulfonated pyrazole derivatives.

The general scheme for such a reaction can be envisioned as follows, where a sulfonated hydrazine, an active methylene (B1212753) compound, and another component react to form a heterocyclic structure.

Table 1: Illustrative Three-Component Synthesis of Sulfonylated Pyrazoles

| Entry | Sulfonyl Hydrazine | 1,3-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylsulfonyl hydrazine | Acetylacetone (B45752) | 1-phenylsulfonyl-3,5-dimethyl-1H-pyrazole | 85 |

| 2 | Tolylsulfonyl hydrazine | Ethyl acetoacetate (B1235776) | 1-tolylsulfonyl-3-methyl-5-ethoxycarbonyl-1H-pyrazole | 82 |

| 3 | Naphthylsulfonyl hydrazine | Dibenzoylmethane | 1-naphthylsulfonyl-3,5-diphenyl-1H-pyrazole | 78 |

Data is illustrative and based on findings for sulfonyl hydrazines. rsc.org

The versatility of multicomponent reactions lies in the ability to vary the reaction partners to generate a diverse library of compounds. For precursors of this compound, a wide range of reaction partners can be explored to synthesize novel derivatives.

One prominent class of compounds that can be synthesized are pyranopyrazoles, which are known for their biological activities. Four-component reactions involving hydrazine hydrate, a β-ketoester like ethyl acetoacetate, an aldehyde, and malononitrile (B47326) are commonly used to produce dihydropyrano[2,3-c]pyrazoles. nih.govresearchgate.net In these reactions, a catalyst is often employed to facilitate the transformation. Interestingly, sulfonic acid-functionalized catalysts have been shown to be effective. For instance, sulfonic acid-functionalized 1,4-diazabicyclo[2.2.2]octane supported on Merrifield resin has been used for the synthesis of dihydropyrazolo-pyranopyrimidine-diones. This suggests that the sulfonic acid moiety within the this compound structure could potentially play a catalytic role in such MCRs, in addition to being a building block.

The exploration of novel reaction partners can extend to various aldehydes, ketones, and active methylene compounds, leading to a wide array of heterocyclic systems. The reaction of a hydrazine derivative with a carbonyl compound initially forms a hydrazone, which can then undergo further reactions. libretexts.orglibretexts.orgpressbooks.pubfiveable.me For example, the reaction of a propane hydrazide derivative bearing a sulfonyl group with acetylacetone or ethyl acetoacetate can lead to the formation of pyrazole derivatives.

Table 2: Potential Novel Reaction Partners for this compound Precursors in MCRs

| Component 1 Precursor | Component 2 | Component 3 | Potential Product Scaffold |

|---|---|---|---|

| This compound | Aldehyde | Malononitrile | Pyrano[2,3-c]pyrazole |

| This compound | 1,3-Diketone | --- | Pyrazole |

| This compound | Aldehyde | Isocyanide | Imidazoline or other N-heterocycles |

This table presents hypothetical reaction partners based on established multicomponent reaction methodologies.

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmacologically active compounds. Stereoselective synthesis methodologies aim to control the three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, stereoselectivity can be achieved by using chiral starting materials or chiral catalysts.

One approach involves the use of chiral hydrazine reagents. For instance, chiral hydrazino-dinitrophenyl (HDNP) amides have been synthesized from amino acid amides and used for the derivatization of chiral carbonyl compounds to form diastereomeric hydrazones. nih.gov These diastereomers can then be separated, providing a route to enantiomerically pure compounds. A similar strategy could be envisioned where a chiral auxiliary is attached to a precursor of this compound, which would then direct the stereochemical outcome of a subsequent multicomponent reaction.

Another strategy is the use of chiral catalysts in multicomponent reactions. While specific examples for this compound are not available, the principle has been demonstrated in other systems. For example, asymmetric hydrogen-atom transfer reactions catalyzed by chiral metal complexes can achieve high enantioselectivity in the reduction of ketones. acs.org

Furthermore, diastereocontrol can be achieved in reactions of chiral hydrazones. For example, radical additions to chiral N-acylhydrazones have been shown to proceed with a high degree of stereoselectivity. nih.gov The reaction of allylboronic acids with acyl hydrazones also proceeds with very high syn selectivity to afford homoallylic amine derivatives. organic-chemistry.org These methods highlight the potential for developing stereoselective syntheses of complex molecules derived from this compound.

Table 3: Examples of Stereoselective Reactions Involving Hydrazine Derivatives

| Reaction Type | Chiral Source | Stereochemical Outcome | Reference |

|---|---|---|---|

| Diastereomer formation | Chiral hydrazine reagent (HDNP-amino acid amide) | Separation of diastereomeric hydrazones | nih.gov |

| Radical addition | Chiral N-acylhydrazone | High diastereoselectivity | nih.gov |

| Allylboration | Achiral acyl hydrazone and allylboronic acid | High syn selectivity | organic-chemistry.org |

This table provides examples from the literature that illustrate principles applicable to the stereoselective synthesis of this compound derivatives.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-Hydrazinylpropane-1-sulfonic acid, a combination of ¹H and ¹³C NMR would provide a comprehensive understanding of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Probing

In a ¹H NMR spectrum of this compound, the protons of the propyl chain are expected to exhibit distinct signals. The protons on the carbon adjacent to the sulfonic acid group (C1) would likely appear as a triplet, shifted downfield due to the electron-withdrawing nature of the sulfonate group. The protons on the carbon atom bonded to the hydrazinyl group (C3) would also present as a triplet, with a chemical shift influenced by the nitrogen atoms. The central methylene (B1212753) group (C2) would be expected to show a more complex multiplet (a pentet or quartet of triplets) due to coupling with the protons on both adjacent carbons. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad signals, and their chemical shifts could be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H on C1 (-CH₂SO₃H) | 2.8 - 3.2 | Triplet |

| H on C2 (-CH₂-) | 1.8 - 2.2 | Multiplet |

| H on C3 (-CH₂NHNH₂) | 2.9 - 3.3 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Three distinct signals would be expected for the three carbon atoms of the propane (B168953) chain. The carbon atom attached to the sulfonic acid group (C1) would be the most downfield-shifted signal. The carbon bonded to the hydrazinyl group (C3) would also be shifted downfield relative to the central carbon (C2), which would appear at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂SO₃H) | 50 - 55 |

| C2 (-CH₂-) | 25 - 30 |

Heteronuclear NMR Studies (e.g., ¹⁵N, ³³S, if applicable) for Specific Atom Environments

While less common, heteronuclear NMR techniques could provide further structural insights. ¹⁵N NMR spectroscopy could be used to directly probe the nitrogen environments of the hydrazinyl group, although its low natural abundance and sensitivity can make this challenging. Similarly, ³³S NMR is technically demanding due to the quadrupolar nature of the ³³S nucleus and its low natural abundance, but it could, in principle, provide direct information about the sulfonic acid group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, is invaluable for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The O-H stretch of the sulfonic acid group would appear as a very broad band in the region of 3000-2500 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations of the sulfonate group would be expected as strong bands around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The N-H stretching vibrations of the hydrazinyl group would likely be observed in the 3400-3200 cm⁻¹ region. C-H stretching vibrations of the propane backbone would appear around 2960-2850 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (sulfonic acid) | 3000 - 2500 | Broad, Strong |

| N-H (hydrazinyl) | 3400 - 3200 | Medium |

| C-H (aliphatic) | 2960 - 2850 | Medium |

| S=O (asymmetric) | 1250 - 1150 | Strong |

| S=O (symmetric) | 1080 - 1030 | Strong |

| S-O | 900 - 700 | Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While the O-H and N-H stretches might be weak in the Raman spectrum, the S=O and S-O stretching vibrations of the sulfonic acid group are expected to give rise to distinct and potentially strong signals. The C-H stretching and bending modes of the propyl chain would also be observable. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, where the water signal can overwhelm the FT-IR spectrum in certain regions.

High-Resolution Mass Spectrometry (HRMS) Characterization

High-resolution mass spectrometry stands as a cornerstone for the definitive identification and structural analysis of this compound, offering unparalleled precision in mass determination and the capability to unravel complex fragmentation patterns.

Exact Mass Determination and Elemental Composition Analysis

The initial and most critical step in the characterization of this compound is the determination of its precise molecular weight. HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. The theoretical exact mass of this compound (C₃H₁₀N₂O₃S) is a key parameter for its identification.

Table 1: Theoretical Mass and Elemental Composition of this compound

| Property | Value |

| Molecular Formula | C₃H₁₀N₂O₃S |

| Monoisotopic Mass | 154.04121 u |

| Elemental Composition | |

| Carbon (C) | 23.37% |

| Hydrogen (H) | 6.54% |

| Nitrogen (N) | 18.17% |

| Oxygen (O) | 31.13% |

| Sulfur (S) | 20.79% |

Note: The data in this table is theoretical and serves as a reference for experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by fragmenting the precursor ion and analyzing the resulting product ions. For this compound, MS/MS studies would involve the isolation of the protonated molecule [M+H]⁺ or other adducts, followed by collision-induced dissociation (CID) or other fragmentation methods. The fragmentation pathways of related sulfonic acids and hydrazine-containing compounds suggest that characteristic losses would include the sulfonic acid group (SO₃), water (H₂O), and fragments arising from the cleavage of the C-C and C-N bonds of the propane-hydrazine backbone. The elucidation of these pathways provides definitive structural confirmation. The fragmentation of similar compounds often involves complex rearrangements, and a detailed analysis is crucial for accurate structural assignment. researchgate.netnih.govnih.gov

Electronic Spectroscopy and Other Advanced Analytical Techniques

Beyond mass spectrometry, a suite of other spectroscopic methods is essential to fully characterize the electronic and surface properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a sample. For this compound, XPS would be particularly useful in confirming the presence and chemical environment of sulfur, nitrogen, carbon, and oxygen. The binding energies of the S 2p, N 1s, C 1s, and O 1s core levels would be characteristic of the sulfonic acid and hydrazine (B178648) functionalities. For instance, the S 2p peak for a sulfonic acid group is typically observed at a higher binding energy compared to sulfide (B99878) or thiol functionalities, confirming the +6 oxidation state of the sulfur atom. sigmaaldrich.comgoogle.com

Table 2: Expected Core Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Inferred Chemical State |

| Sulfur | S 2p | 167 - 170 | Sulfonic acid (-SO₃H) |

| Nitrogen | N 1s | 399 - 402 | Hydrazine (-NHNH₂) |

| Carbon | C 1s | 285 - 288 | C-S, C-N, C-C, C-H |

| Oxygen | O 1s | 531 - 534 | Sulfonic acid (S=O, S-OH) |

Note: These are typical binding energy ranges and the exact values would need to be determined experimentally.

Photophysical Characterization Studies via Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple aliphatic hydrazines and sulfonic acids are not typically fluorescent. However, the potential for intramolecular charge transfer or the formation of fluorescent derivatives could be explored. The study of the fluorescence properties of this compound would involve measuring its excitation and emission spectra, quantum yield, and fluorescence lifetime. While the intrinsic fluorescence is expected to be weak or non-existent, its reactivity could be harnessed to create fluorescent probes.

Chemical Reactivity and Mechanistic Studies

Reactivity Profiles of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a key functional group known for its nucleophilic character and its role in a variety of chemical transformations.

The hydrazine moiety possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. However, the terminal nitrogen (β-nitrogen) is generally the more nucleophilic center. The nucleophilicity of hydrazines is well-documented and is known to be greater than that of ammonia (B1221849) in both protic and aprotic solvents. stackexchange.com This enhanced reactivity is often attributed to the "alpha effect," where the presence of adjacent atoms with lone pairs results in a destabilization of the ground state and a stabilization of the transition state. stackexchange.com

In the context of 3-Hydrazinylpropane-1-sulfonic acid, the inherent nucleophilicity of the hydrazine group would be significantly impacted by the acidic sulfonic acid group. Intramolecular protonation would lead to the formation of a hydrazinium (B103819) salt, which would drastically reduce the nucleophilicity of the hydrazine moiety. For the hydrazine to participate in nucleophilic reactions, deprotonation by a base would likely be a prerequisite.

Studies on the kinetics of reactions between various amines and hydrazines with electrophiles have provided a quantitative basis for understanding their reactivity. For instance, the nucleophilicity parameter N for hydrazine has been determined, allowing for comparison with other nucleophiles. acs.orgresearchgate.net While specific kinetic data for this compound is unavailable, it is expected that its reactivity would be highly pH-dependent.

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. fiveable.melibretexts.org This reaction is a cornerstone of hydrazine chemistry and is the first step in the well-known Wolff-Kishner reduction. fiveable.melibretexts.org The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. researchgate.net The formation of hydrazones can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net

For this compound, the intramolecular acidic environment provided by the sulfonic acid group could potentially catalyze the condensation reaction with carbonyl compounds. However, as mentioned, the protonation of the hydrazine would decrease its nucleophilicity. Therefore, the reaction kinetics would likely exhibit a complex pH profile, with an optimal pH where there is sufficient concentration of the free-base form of the hydrazine and some degree of acid catalysis. The selectivity of this reaction is generally high for aldehydes and ketones.

| Reaction Type | Reactant | Product | Conditions |

| Hydrazone Formation | Aldehyde/Ketone | Hydrazone | Acid or Base Catalysis |

| Azine Formation | Aldehyde/Ketone (excess) | Azine | - |

This table presents typical condensation reactions of the hydrazine moiety.

The hydrazine moiety is a well-known reducing agent, and its oxidation is a fundamental aspect of its chemistry. Hydrazine and its derivatives can reduce a variety of metal ions and organic compounds. vaia.comacs.org The oxidation of hydrazine can proceed through one- or two-electron pathways, often leading to the formation of diimide (N2H2) and ultimately the highly stable dinitrogen gas (N2).

The redox potential of hydrazine and its derivatives is influenced by substitution. nih.gov For this compound, the electron-withdrawing nature of the sulfonate group would be expected to make the hydrazine moiety more difficult to oxidize compared to unsubstituted hydrazine.

Kinetic studies on the reduction of metal complexes by hydrazine derivatives have shown that the reaction rate can be influenced by the basicity of the hydrazine. acs.org The redox chemistry of hydrazines appended to redox-active fragments, such as BODIPY dyes, has been investigated, revealing that the mechanism of reduction can be controlled by the redox state of the appended group. nih.gov While specific studies on the redox chemistry of this compound are lacking, it is plausible that it could act as a reducing agent, with its reactivity being tunable by pH.

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO3H) is a strongly acidic functional group that imparts high water solubility to organic molecules.

Sulfonic acids are among the strongest organic acids, with pKa values that are typically negative. nih.gov This high acidity is due to the effective delocalization of the negative charge over the three oxygen atoms and the sulfur atom in the resulting sulfonate anion. As a result, this compound is expected to be a strong acid.

The primary acid-base interaction in this molecule is the intramolecular proton transfer from the sulfonic acid to the hydrazine group, forming a stable zwitterion. Externally, the sulfonic acid group can readily donate a proton to a base to form a sulfonate salt. The formation of water-soluble salts with various metals is a characteristic feature of sulfonic acids. atamanchemicals.comatamanchemicals.com

The presence of the amino-like hydrazine group in proximity to the sulfonic acid is analogous to amino acids like taurine (B1682933) (2-aminoethanesulfonic acid) and 3-aminopropanesulfonic acid (homotaurine). chemimpex.comsigmaaldrich.com These compounds also exist as zwitterions and exhibit buffering capacity in certain pH ranges.

| Compound | pKa | Reference |

| Methanesulfonic acid | -1.9 | nih.gov |

| p-Toluenesulfonic acid | -2.8 | nih.gov |

| Sulfamic acid | 1.0 | atamankimya.com |

This table presents the pKa values of some representative sulfonic acids.

Proton transfer is a fundamental process in chemistry, and the sulfonic acid group is an excellent proton donor. Theoretical studies on Nafion, a polymer containing sulfonic acid groups, have shown that these groups can mediate proton transfer reactions through the formation of proton defects and transition states like -SO3- and -SO3H2+. nih.govnih.gov

Elucidation of Key Reaction Mechanisms

Identification and Characterization of Reaction Intermediates

There is no specific information available in the scientific literature regarding the identification and characterization of reaction intermediates for this compound.

Detailed Kinetic Studies and Rate Law Determinations

No detailed kinetic studies or rate law determinations for reactions involving this compound have been found in the reviewed literature.

Derivatization Strategies for Enhanced Analytical and Synthetic Applications

Derivatization for Advanced Spectroscopic Detection

Chemical derivatization is a powerful tool to overcome the inherent low spectrophotometric activity of 3-hydrazinylpropane-1-sulfonic acid, which lacks a significant chromophore or fluorophore. By introducing specific chemical tags, its detectability can be dramatically improved for techniques like UV-Vis spectrophotometry, spectrofluorimetry, and mass spectrometry.

The primary target for chromophoric and fluorogenic labeling of this compound is the highly reactive hydrazine (B178648) moiety. This group readily condenses with aldehydes and ketones under mild acidic conditions to form stable hydrazone derivatives. researchgate.net This reaction is the foundation for introducing light-absorbing or light-emitting tags.

Chromophoric Derivatization: Reagents containing an aldehyde group and a large system of conjugated π-electrons can serve as effective chromophoric labels. A classic example is 4-(Dimethylamino)benzaldehyde, which reacts with hydrazines to produce a brightly colored yellow hydrazone, detectable by UV-Vis spectroscopy. researchgate.net Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a common reagent for carbonyl compounds, can be conceptually reversed, where a dinitrophenyl-containing aldehyde would react with the hydrazine group of the target analyte. researchgate.net The resulting dinitrophenylhydrazone exhibits strong absorption in the UV-visible range.

Fluorogenic Derivatization: For enhanced sensitivity, fluorogenic reagents are employed. These reagents are typically non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with the analyte. This "turn-on" mechanism minimizes background signal and improves detection limits. The hydrazine group is an excellent target for such reagents. For instance, compounds containing an aldehyde ortho to a hydroxyl group can undergo a condensation reaction followed by cyclization to form a highly fluorescent product. Novel fluorescent probes with specific backbones, such as thiazepine, have been developed for the selective and sensitive detection of hydrazine, achieving detection limits in the nanomolar range. nih.gov These strategies are directly applicable to this compound.

| Reagent Class | Functional Group Targeted | Principle of Detection | Potential Reagent Examples |

| Chromophoric | Hydrazine | Formation of a colored hydrazone | 4-(Dimethylamino)benzaldehyde, Cinnamaldehyde researchgate.net |

| Fluorogenic | Hydrazine | Formation of a fluorescent hydrazone or cyclized product | Dansyl hydrazine (as a structural analog), Fluorescent aldehydes nih.govnih.gov |

Mass spectrometry (MS) is a highly sensitive detection method, but derivatization can further enhance performance by improving ionization efficiency, directing fragmentation patterns, and enabling multiplexed analysis.

Improving Ionization and Fragmentation: The hydrazine group, being basic, can be protonated for positive-ion mode ESI-MS. However, derivatization can introduce a permanently charged group or a more readily ionizable moiety. Reagents like 2-hydrazino-1-methylpyridine (HMP) have been shown to significantly enhance the sensitivity of analysis for compounds containing a carbonyl group by introducing a pyridinium (B92312) ion; this principle can be adapted where a carbonyl-containing tag reacts with the hydrazine of this compound. nih.gov

Conversely, the sulfonic acid group is a powerful anionic tag. N-terminal sulfonation of peptides has been demonstrated to produce simple and easily interpretable fragmentation patterns in MALDI-MS, primarily yielding y-ions due to the charge being fixed at the N-terminus. acs.org While this compound already contains this group, further derivatization of the hydrazine end can be combined with this inherent property for sophisticated MS-based analysis.

Isobaric Mass Tagging: For quantitative proteomics, isobaric mass tags such as Tandem Mass Tags (TMT) are widely used. These reagents are amine-reactive, typically targeting the N-terminus and lysine (B10760008) side chains of peptides. thermofisher.comyoutube.com Given that hydrazine is a potent nucleophile similar to a primary amine, it is highly plausible that amine-reactive isobaric tags could label the terminal nitrogen of the hydrazine group in this compound. This would enable its relative quantification in complex mixtures using high-resolution mass spectrometry.

| Strategy | Functional Group Targeted | Reagent Type | Purpose |

| Ionization Enhancement | Hydrazine | Pyridinium-containing reagents (e.g., HMP-like) nih.gov | Introduce a permanent positive charge for ESI-MS. |

| Fragmentation Control | Sulfonic Acid (Inherent) | N/A | Directs fragmentation in MALDI-MS for simpler spectra. acs.org |

| Isobaric Tagging | Hydrazine | Amine-reactive NHS-esters (e.g., TMT) thermofisher.com | Enables multiplexed relative quantification in MS/MS. |

Derivatization for Optimized Chromatographic Separation

The zwitterionic and highly polar nature of this compound makes its analysis by chromatography challenging. It is poorly retained in reversed-phase liquid chromatography (RP-LC) and is non-volatile, precluding direct analysis by gas chromatography (GC). Derivatization is therefore essential to modulate its properties for effective chromatographic separation.

To analyze this compound by GC, its two polar functional groups must be chemically modified to increase volatility and thermal stability. gcms.czchromatography-online.org This typically requires a two-pronged approach.

Derivatization of the Sulfonic Acid Group: Sulfonic acids are non-volatile and acidic. They can be converted into more volatile esters or other derivatives. Esterification, for example, by reaction with an alcohol in the presence of a catalyst, is a common method. chromatography-online.org A more robust approach involves alkylation using reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430), which has been successfully used to derivatize related aminoethylsulfonic acids for GC-MS analysis. osti.gov

Derivatization of the Hydrazine Group: The polar and reactive hydrazine group must also be capped. This can be achieved through acylation (e.g., with trifluoroacetic anhydride) or by forming a hydrazone with a simple, volatile ketone like acetone (B3395972). researchgate.netnih.gov The formation of acetone azine from hydrazine is a well-established method for GC analysis. nih.gov

A simultaneous derivatization of both the sulfonic acid and the amino/hydrazine group is ideal. Reagents like trimethyloxonium tetrafluoroborate have shown efficacy in derivatizing both phosphonic acids and aminoethylsulfonic acids in a single step for GC-MS analysis, suggesting a viable pathway for this compound. osti.gov

| Target Group | Derivatization Reaction | Reagent Example | Resulting Derivative |

| Sulfonic Acid | Esterification / Alkylation | Trimethylsulfonium hydroxide (B78521) (TMSH) nih.gov, Trimethyloxonium tetrafluoroborate osti.gov | Methyl sulfonate ester |

| Hydrazine | Hydrazone formation | Acetone nih.gov | Acetone hydrazone |

| Hydrazine | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) gcms.cz | Trifluoroacetyl hydrazide |

While the high polarity of this compound is suitable for hydrophilic interaction liquid chromatography (HILIC), chromatographyonline.com derivatization can be used to enable its analysis by the more common reversed-phase (RP) LC. The strategy involves increasing the hydrophobicity of the molecule.

The hydrazine group is the most convenient target for this purpose. Reaction with a hydrophobic aldehyde, such as benzaldehyde (B42025), converts the polar hydrazine into a significantly less polar benzaldehyde hydrazone. researchgate.netnih.gov This derivative will have a much stronger retention on C18 or other reversed-phase columns, allowing for separation from other polar, underivatized components in a sample matrix. The retention of the zwitterionic compound itself can also be manipulated by adjusting the mobile phase pH and using ion-pairing reagents, but derivatization often provides more robust and selective retention. nih.gov

| Technique | Derivatization Strategy | Purpose | Example Reaction |

| Reversed-Phase LC | Increase hydrophobicity | Enhance retention on non-polar stationary phases (e.g., C18). | Reaction of hydrazine group with benzaldehyde to form a benzaldehyde hydrazone. researchgate.net |

| HILIC | No derivatization required | N/A - The native polar, zwitterionic form is ideal for HILIC separation. | N/A |

Derivatization for Immobilization and Solid-Phase Applications

The bifunctional nature of this compound makes it an interesting candidate for creating novel solid-phase materials. The hydrazine group provides a reactive handle for covalent attachment to a solid support, while the sulfonic acid group imparts strong ion-exchange properties to the resulting material.

Hydrazine linker resins are well-established in solid-phase organic synthesis. nih.govnih.govacs.org Following this principle, this compound can be immobilized on various polymer supports. For example, it can be reacted with a resin containing an electrophilic group, such as the chloromethyl group on Merrifield resin, via N-alkylation of the hydrazine. Alternatively, supports containing active esters can react with the hydrazine to form a stable hydrazide bond. nih.gov

Once immobilized, the material is a strong cation-exchange resin due to the pendant sulfonic acid groups. This "homemade" ion-exchange resin could be used for applications such as:

Solid-Phase Extraction (SPE): Selective extraction and pre-concentration of cationic species from complex mixtures.

Chromatography Media: Packing into columns for ion-exchange chromatography.

Catalysis: The acidic sulfonic acid sites could serve as solid-supported acid catalysts for various chemical reactions.

The synthesis of such a support would involve reacting the hydrazine moiety with a pre-activated solid phase, as outlined in the table below.

| Solid Support | Linkage Chemistry | Resulting Linkage | Functionalized Support Properties |

| Merrifield Resin (Chloromethylated Polystyrene) | N-Alkylation of hydrazine | C-N Bond | Strong cation-exchanger with a propyl spacer arm. |

| "Active Ester" Agarose (e.g., NHS-activated) | Acylation of hydrazine | Hydrazide Bond nih.gov | Hydrophilic, strong cation-exchange support suitable for biomolecule applications. |

Strategies for Covalent Attachment to Polymeric Supports

The covalent immobilization of this compound onto polymeric supports can impart valuable characteristics, such as permanent hydrophilicity and sites for further chemical conjugation. The primary strategies for attachment leverage the high nucleophilicity of the hydrazine group.

The most direct method for covalently attaching this compound to a polymer is through the reaction of its hydrazine group with electrophilic functional groups present on the polymer backbone or its side chains. Polymers containing aldehyde or ketone functionalities are ideal candidates, as they react with hydrazines to form stable hydrazone linkages. researchgate.net This reaction is often acid-catalyzed and proceeds readily under mild conditions. researchgate.net The resulting hydrazone bond is known to be dynamic and can be pH-sensitive, potentially cleaving under acidic conditions, a feature that can be exploited for controlled release applications. researchgate.net

Another prevalent strategy involves the use of polymers functionalized with carboxylic acids or their activated derivatives, such as N-hydroxysuccinimide (NHS) esters. The hydrazine group can react with these to form stable hydrazide bonds. This approach is widely used in bioconjugation and materials science for its efficiency and the stability of the resulting linkage.

Furthermore, polymers bearing epoxy groups can be modified by ring-opening with the hydrazine moiety. This reaction results in a stable carbon-nitrogen bond and the concomitant formation of a hydroxyl group, which can further increase the hydrophilicity of the polymer or serve as a handle for additional modifications. A high density of hydrazine groups can be introduced onto a support by first grafting a polymer with reactive groups, such as poly(glycidyl methacrylate), and then reacting it with a hydrazine-containing compound. rsc.org

The introduction of the sulfonic acid group via this compound can transform a hydrophobic polymer into a water-soluble or water-dispersible material. This is particularly useful in creating solid-phase catalysts, ion-exchange resins, or hydrophilic coatings. The presence of these strongly acidic groups can significantly influence the polymer's interaction with its environment. mdpi.comrsc.org

| Reactive Group on Polymer | Linkage Formed with Hydrazine | Key Features of Linkage | Potential Applications of Modified Polymer |

| Aldehyde/Ketone | Hydrazone | pH-sensitive, reversible under acidic conditions researchgate.net | Drug delivery systems, reversible immobilization |

| Carboxylic Acid/Activated Ester | Hydrazide | Highly stable amide-like bond | Bioconjugation, stable surface coatings |

| Epoxide | C-N bond with hydroxyl formation | Stable, introduces additional hydrophilicity | Functional materials, biocompatible coatings |

| Acyl Chloride | Hydrazide | Stable, rapid reaction | Specialty polymers, reactive intermediates |

Table 1: Strategies for Covalent Attachment of Hydrazine-Containing Compounds to Polymeric Supports

Surface Functionalization of Nanomaterials and Inorganic Matrices

The surface properties of nanomaterials and inorganic matrices like silica (B1680970), gold, and metal oxides can be precisely tailored using this compound. Such functionalization is critical for improving dispersion in aqueous media, introducing specific functionalities, and controlling surface charge.

For inorganic matrices like silica or metal oxides, which are rich in surface hydroxyl groups, a multi-step approach is typically required. The surface is first activated with a silane (B1218182) coupling agent that introduces a reactive group compatible with the hydrazine moiety. For instance, the surface can be treated with an epoxy-functional silane, followed by reaction with this compound. Alternatively, a silane bearing a carboxylic acid or an activated ester can be used to form a stable hydrazide linkage.

The functionalization of gold nanoparticles or surfaces can be achieved by first creating a self-assembled monolayer (SAM) of a thiol that presents a suitable reactive group. For example, a carboxy-terminated thiol can be used to create a surface that can then react with the hydrazine group of this compound to form a hydrazide bond. The sulfonic acid group would then be exposed, rendering the gold surface highly hydrophilic and negatively charged.

The hydrazine group itself can also be used to directly anchor molecules to certain surfaces. For instance, it can coordinate with metal ions on the surface of some metal oxides. The primary role of the sulfonic acid group in these applications is to provide colloidal stability to nanoparticles by introducing electrostatic repulsion, preventing their aggregation in solution. This is crucial for applications in catalysis, sensing, and nanomedicine. The use of sulfonic acid-containing polymers has been shown to be effective in stabilizing self-assembled monolayers on various surfaces. rsc.org

The functionalization of carbon-based nanomaterials, such as carbon nanotubes and graphene, often begins with the introduction of carboxylic acid groups via oxidation. These can then be activated (e.g., with EDC/NHS) to react with the hydrazine group of this compound, covalently grafting the molecule to the carbon surface. mdpi.com This modification can dramatically improve the dispersibility of these hydrophobic materials in water.

| Material | Surface Activation/Linker Strategy | Resulting Surface Functionality | Key Benefits |

| Silica, Metal Oxides | Silanization with epoxy-, carboxy-, or ester-functional silanes | Hydrazine-reactive surface | Covalent and stable attachment |

| Gold Nanoparticles | Self-assembled monolayer of carboxy-terminated thiols | Surface primed for hydrazide bond formation | Controlled surface chemistry, high hydrophilicity |

| Carbon Nanotubes | Oxidation to create carboxylic acid groups, then EDC/NHS activation | Covalent attachment via hydrazide bonds mdpi.com | Enhanced aqueous dispersibility |

| General Inorganic Surfaces | Direct coordination of hydrazine to surface metal ions | Surface complexation | Simple attachment method, though may be less stable |

Table 2: Approaches for the Surface Functionalization of Nanomaterials and Inorganic Matrices with Hydrazine-Sulfonic Acid Compounds

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the intrinsic properties of a molecule, independent of its environment. For 3-Hydrazinylpropane-1-sulfonic acid, these methods can elucidate its electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. In the case of this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), would be instrumental in understanding its charge distribution and reactivity. researchgate.net

The molecule is expected to exist as a zwitterion, with a negatively charged sulfonate group (-SO₃⁻) and a positively charged hydrazinium (B103819) group (-NH₂NH₃⁺). DFT calculations can quantify the partial charges on each atom, confirming this zwitterionic state and highlighting the electrostatic potential of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is anticipated to be localized on the electron-rich sulfonate group and the lone pair of the terminal nitrogen of the hydrazinyl moiety, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the hydrazinium group and the sulfur atom, indicating these as potential sites for nucleophilic attack.

Studies on similar molecules, such as α-hydrazinophosphonic acid, have utilized DFT to determine electronic properties and active sites. aip.org The calculated HOMO-LUMO energy gap for this compound would provide a measure of its chemical stability; a larger gap suggests higher stability and lower reactivity. Furthermore, DFT can be used to calculate various reactivity descriptors, as shown in the table below, to predict its behavior in chemical reactions.

| DFT-Calculated Reactivity Descriptors (Hypothetical) | Predicted Value Range | Significance |

| HOMO-LUMO Energy Gap | 3-5 eV | Indicates chemical stability and reactivity. |

| Ionization Potential | 7-9 eV | Energy required to remove an electron. |

| Electron Affinity | 1-2 eV | Energy released upon gaining an electron. |

| Electronegativity | 4-5.5 | Tendency to attract electrons. |

| Chemical Hardness | 1.5-2.5 eV | Resistance to change in electron configuration. |

This table presents hypothetical data for this compound based on typical values for similar organic molecules and should be considered illustrative.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating molecular properties. wikipedia.org For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain precise geometries and interaction energies. acs.org

These methods are particularly valuable for studying intermolecular interactions, such as hydrogen bonding. It is expected that strong hydrogen bonds would form between the hydrazinium protons and the sulfonate oxygen atoms of neighboring molecules, leading to the formation of dimers or larger aggregates. Ab initio calculations can determine the strength and geometry of these hydrogen bonds, providing data that is crucial for understanding the solid-state structure and bulk properties of the compound. For example, studies on sulfonic acids have shown that the O-H...O hydrogen bond is a dominant intermolecular interaction. acs.org

The flexible propane (B168953) linker in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable arrangements of the molecule and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the C-C, C-S, and C-N bonds and calculating the corresponding energy using quantum chemical methods.

Analogous studies on flexible sulfonic esters have revealed the existence of various conformers, such as "hairpin" and "stepped" conformations, stabilized by intramolecular and intermolecular interactions. nih.gov For this compound, it is plausible that intramolecular hydrogen bonding between the hydrazinyl and sulfonate groups could stabilize certain folded conformations. The resulting potential energy surface would map out the low-energy conformers and the transition states connecting them, providing a detailed picture of the molecule's flexibility and the populations of different conformers at a given temperature. Theoretical studies on hydrazine (B178648) have shown that the gauche conformer is the most stable in the gas phase. doi.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are ideal for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of larger systems, such as the molecule in solution or in a condensed phase.

MD simulations can model the interactions between multiple this compound molecules, offering insights into their self-assembly behavior. Given its zwitterionic nature, strong electrostatic interactions are expected to dominate. The simulations would likely reveal the formation of a complex network of hydrogen bonds, with the hydrazinium groups acting as hydrogen bond donors and the sulfonate groups as acceptors.

Simulations of similar systems, such as alkylsulfonic acids, have shown that intermolecular hydrogen bonding plays a critical role in defining the liquid structure. acs.org The radial distribution functions (RDFs) obtained from MD simulations can quantify the probability of finding one atom at a certain distance from another, providing a detailed picture of the local molecular environment. For instance, the RDF between the hydrogen atoms of the -NH₃⁺ group and the oxygen atoms of the -SO₃⁻ group would show a sharp peak at a short distance, confirming the presence of strong hydrogen bonding.

| Hypothetical RDF Peak Distances from MD Simulations | Atom Pair | Estimated Peak Distance (Å) | Interaction Type |

| N-H···O | Hydrogen (Hydrazinium) - Oxygen (Sulfonate) | 1.7 - 2.0 | Strong Hydrogen Bond |

| S···N | Sulfur (Sulfonate) - Nitrogen (Hydrazinium) | 3.5 - 4.5 | Ionic Interaction |

| C-H···O | Hydrogen (Propane) - Oxygen (Sulfonate) | 2.5 - 3.5 | Weak Hydrogen Bond |

This table presents hypothetical RDF peak distances for this compound based on general knowledge of intermolecular interactions and should be considered illustrative.

The conformation and dynamics of this compound are expected to be significantly influenced by the solvent. In a polar solvent like water, the zwitterionic form would be stabilized through strong solute-solvent hydrogen bonds. MD simulations can explicitly model the solvent molecules and their interactions with the solute.

Simulations of glycine, a simple zwitterionic amino acid, in aqueous solution have demonstrated the formation of a strong hydration layer around the molecule, with water molecules forming hydrogen bonds with both the ammonium (B1175870) and carboxylate groups. aip.orgnih.gov Similarly, for this compound in water, the simulations would likely show a well-defined hydration shell around both the hydrazinium and sulfonate moieties. The dynamics of these water molecules would be slower compared to bulk water, indicating their strong association with the solute. The solvent can also affect the conformational equilibrium of the molecule. In a polar solvent, extended conformations that maximize solvation might be favored, whereas in a less polar environment, folded conformations stabilized by intramolecular interactions could become more prevalent. frontiersin.org

Reaction Pathway Modeling and Transition State Analysis

The study of reaction mechanisms at a molecular level is fundamental to understanding the chemical reactivity of a compound like this compound. Computational chemistry offers powerful tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. numberanalytics.comrsc.orgnih.gov

The elucidation of how this compound participates in chemical reactions, for instance, in its synthesis or degradation, would be computationally modeled. A common and effective method for this is Density Functional Theory (DFT). numberanalytics.comnumberanalytics.com DFT provides a good balance between computational cost and accuracy for studying the electronic structure of molecules. numberanalytics.com

For a hypothetical reaction involving this compound, such as its oxidation, computational chemists would model the step-by-step process. researchgate.net This involves identifying all possible intermediates and the transition states that link them. For example, the oxidation of the hydrazine moiety could proceed through several steps, and each of these would be computationally explored to determine the most likely reaction pathway. mdpi.com The geometry of each species (reactants, intermediates, transition states, and products) would be optimized to find the lowest energy conformation.

Illustrative Example of a Modeled Reaction Coordinate:

The table below illustrates the kind of data that would be generated from a computational study of a hypothetical reaction of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (this compound + Oxidant) | 0.0 | - |

| 2 | Transition State 1 | +15.2 | N-N bond elongation, O-H bond formation |

| 3 | Intermediate 1 | +2.5 | Formation of a radical cation |

| 4 | Transition State 2 | +10.8 | H-abstraction from the propane chain |

| 5 | Products | -25.7 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

A crucial aspect of understanding a reaction is determining its kinetics and thermodynamics. researchgate.netnih.gov Transition State Theory (TST) is a fundamental concept used to connect the properties of a transition state to the reaction rate. numberanalytics.comwikipedia.org By calculating the energy of the reactants and the transition state, the activation energy (kinetic barrier) can be determined. fossee.inrsc.org A lower activation energy implies a faster reaction.

The thermodynamic feasibility of a reaction is determined by the difference in energy between the products and the reactants. youtube.com A negative reaction energy indicates that the reaction is exothermic and thermodynamically favorable.

Computational methods like DFT can be used to calculate these energy differences with a reasonable degree of accuracy. researchgate.net These calculations would allow for the prediction of which reactions involving this compound are likely to occur under specific conditions.

Illustrative Table of Predicted Kinetic and Thermodynamic Data:

| Hypothetical Reaction | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Feasibility |

| N-alkylation | 25.3 | -10.1 | Kinetically slow, thermodynamically favorable |

| Sulfonation | 18.7 | -15.4 | Kinetically moderate, thermodynamically favorable |

| Oxidation | 12.5 | -30.2 | Kinetically fast, thermodynamically very favorable |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Reactivity and Structure-Property Relationship Modeling

Understanding how the structure of this compound influences its chemical behavior and potential applications is a key area of computational investigation.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. umn.edunih.govu-strasbg.fracs.org To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known activities would be required.

The process would involve:

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed activity. arxiv.org

Model Validation: The predictive power of the model would be assessed using external validation sets.

While no specific QSAR models for this compound are publicly available, the methodology is well-established for similar classes of compounds. qsartoolbox.org

Illustrative Table of Descriptors for a Hypothetical QSAR Study:

| Compound | Molecular Weight | LogP | Number of Hydrogen Bond Donors | Predicted Activity (IC50, µM) |

| This compound | 154.19 | -1.5 | 4 | (Hypothetical Value) |

| Derivative A | 230.25 | 0.2 | 3 | (Hypothetical Value) |

| Derivative B | 278.31 | 1.1 | 2 | (Hypothetical Value) |

Note: The data in this table is hypothetical and for illustrative purposes only.

If this compound were to be investigated for its potential catalytic activity, or as a substrate in a catalyzed reaction, computational methods would be invaluable for predicting efficiency and selectivity. nih.govmdpi.comacs.org

Selectivity (chemo-, regio-, and stereoselectivity) can also be predicted by comparing the activation energies of different possible reaction pathways. nih.gov The pathway with the lowest energy barrier will be the most favored, thus determining the major product.

Illustrative Table for Predicted Catalytic Performance:

| Catalyst | Substrate | Predicted Turnover Frequency (s⁻¹) | Predicted Enantiomeric Excess (%) |

| Catalyst X | This compound | 1.2 x 10⁻² | 95 (R) |

| Catalyst Y | This compound | 5.6 x 10⁻³ | 88 (S) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Compound Synthesis

The dual functionality of 3-hydrazinylpropane-1-sulfonic acid makes it an exemplary building block for synthesizing heterocyclic compounds, introducing both nitrogen and sulfur elements, which are prevalent in pharmacologically active molecules. The sulfonic acid group often imparts favorable properties such as increased water solubility to the final products.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles)

The hydrazine (B178648) group is a classical precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. This compound serves as a direct and effective source of the N-N bond critical for the formation of pyrazole (B372694) and triazole rings.

Pyrazoles: The most prominent application of hydrazine derivatives in heterocycle synthesis is the Knorr pyrazole synthesis, first reported in 1883. drugfuture.comrsc.org This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. researchgate.netmdpi.com When this compound is used, it reacts with various 1,3-diketones, β-ketoesters, or their equivalents to yield pyrazoles functionalized with a propanesulfonic acid tail. chemhelpasap.com The reaction typically proceeds by initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. rsc.orgchemhelpasap.comnih.gov The acidic or basic conditions of the reaction can influence the regioselectivity when unsymmetrical dicarbonyl compounds are used. rsc.org

| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Product |

| Acetylacetone (B45752) (2,4-Pentanedione) | 3,5-Dimethyl-1-(3-sulfopropyl)-1H-pyrazole |

| Ethyl Acetoacetate (B1235776) | 5-Methyl-3-oxo-2-(3-sulfopropyl)-2,3-dihydro-1H-pyrazole |

| Dibenzoylmethane | 3,5-Diphenyl-1-(3-sulfopropyl)-1H-pyrazole |

| 1,1,1-Trifluoro-2,4-pentanedione | 5-Methyl-3-(trifluoromethyl)-1-(3-sulfopropyl)-1H-pyrazole |

Triazoles: The synthesis of 1,2,4-triazoles can also be achieved using this compound as the hydrazine source. One established method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation, which provides a catalyst-free route to substituted 1,2,4-triazoles. organic-chemistry.org Other approaches include multicomponent reactions where the hydrazine derivative, an aldehyde, an alcohol, and an ammonia (B1221849) source combine to form the triazole ring. organic-chemistry.org Furthermore, hydrazones, which can be pre-formed from the reaction of this compound with an aldehyde or ketone, are versatile intermediates for triazole synthesis. frontiersin.orgnih.gov

Incorporation into Sulfur-Containing Ring Systems

The unique structure of this compound allows it to be a precursor for heterocycles containing both nitrogen and sulfur. nih.gov While the sulfonic acid group is generally stable, the hydrazine moiety can react with various sulfur-containing reagents to form new ring systems.

1,3,4-Thiadiazoles: A common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of acyl hydrazides (hydrazides) in the presence of a sulfurizing agent. nih.govchemmethod.com this compound can first be acylated to form the corresponding N-acyl-N'-(3-sulfopropyl)hydrazine. This intermediate can then undergo reaction with reagents like phosphorus pentasulfide or Lawesson's reagent to yield a 1,3,4-thiadiazole ring. A more modern and milder approach involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur. nih.gov This method provides a modular synthesis of multi-functionalized 1,3,4-thiadiazoles. nih.gov

| Step 1 Reactant (with Hydrazine) | Intermediate | Step 2 Reagent | Final Heterocyclic Product |

| Benzoyl Chloride | N-Benzoyl-N'-(3-sulfopropyl)hydrazine | Elemental Sulfur (S₈) | 2-Phenyl-5-(methyl-substituted)-1,3,4-thiadiazole with a sulfonic acid group |

Role in Carbon-Carbon Bond Formation Reactions

While not a classical coupling partner itself, this compound can be instrumental in synthetic sequences that involve the formation of new carbon-carbon bonds. This is typically achieved by first forming a stable heterocyclic scaffold, which is then subjected to coupling or cyclization reactions.

Participation in Coupling Reactions

Hydrazine derivatives are valuable precursors in modern coupling reactions. rsc.orgresearchgate.net The most common strategy involves using the hydrazine to form a heterocycle, such as a pyrazole or indole, which is then functionalized for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

For instance, a pyrazole synthesized from this compound can be halogenated at a specific position. This halogenated pyrazole derivative then becomes a suitable substrate for a Suzuki coupling with an arylboronic acid, effectively forming a new C-C bond between the pyrazole ring and an aryl group. While the hydrazine itself is not directly part of the C-C bond formation, its role in creating the heterocyclic platform is crucial. organic-chemistry.org Recent research has also explored the direct use of hydrazine derivatives as radical precursors for C-C bond formation under photochemical or electrochemical conditions. rsc.org

Application in Annulation and Cyclization Processes

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be facilitated by the reactive nature of the hydrazine group. The reaction of this compound with α,β-unsaturated carbonyl compounds containing a leaving group can lead to the formation of pyrazoles through a [3+2] cycloaddition-elimination sequence.

Furthermore, the propylsulfonic acid chain can participate in subsequent cyclization reactions. After the initial formation of a heterocycle, the terminal sulfonic acid group could, under specific conditions, be used as a tether or be transformed into another functional group to facilitate an intramolecular annulation, leading to the construction of complex, fused polycyclic systems.

Contribution to the Development of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient and green chemistry. scielo.brnih.gov Hydrazine derivatives are excellent candidates for MCRs due to their nucleophilicity.

This compound is particularly well-suited for MCRs due to several factors:

It provides the N-N synthon required for many heterocyclic targets.

The sulfonic acid group can enhance solubility in green solvents like water or ethanol. nih.gov

The sulfonic acid moiety can act as an internal Brønsted acid catalyst, accelerating the reaction and avoiding the need for external acid catalysts. scielo.br

A prime example is the three-component synthesis of polysubstituted pyrazoles. nih.govorganic-chemistry.org In a one-pot reaction, an aldehyde, a 1,3-dicarbonyl compound, and this compound can condense to form a complex pyrazole derivative. beilstein-journals.org This approach offers high atom economy and allows for the rapid generation of molecular diversity. beilstein-journals.orgmdpi.com

| Component 1 | Component 2 | Component 3 | Potential Product |

| Benzaldehyde (B42025) | Ethyl Acetoacetate | This compound | Ethyl 4-phenyl-5-methyl-1-(3-sulfopropyl)-1H-pyrazole-3-carboxylate |

Utility in Green Chemistry Methodologies and Sustainable Synthesis

This compound is a compound of interest within the framework of green chemistry, which prioritizes the design of chemical processes that minimize the use and generation of hazardous substances. Its bifunctional structure, featuring both a nucleophilic hydrazinyl group and a strongly acidic sulfonic acid group, offers significant potential for developing more sustainable and environmentally benign synthetic protocols. The sulfonic acid moiety, in particular, can enhance the water solubility of reactants or catalysts, thereby enabling reactions to be conducted in aqueous media and often simplifying the processes of product separation and catalyst recycling. This aligns directly with key principles of green chemistry, such as the use of safer solvents and the development of energy-efficient reaction pathways.

Design of Solvent-Free or Aqueous-Phase Reactions

A primary objective of green chemistry is to reduce the reliance on volatile organic compounds (VOCs) as reaction solvents. This compound is well-suited to contribute to this goal by facilitating reactions in either water or solvent-free conditions. The presence of the sulfonic acid group (-SO₃H) makes the molecule highly polar and capable of acting as a Brønsted acid catalyst, which is a role often fulfilled by sulfonic acid-functionalized ionic liquids or solid supports in green synthesis. scielo.brnih.govmdpi.com

The utility of sulfonic acids in promoting multicomponent reactions (MCRs) under solvent-free conditions or in aqueous media is well-documented. scielo.br These reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and reduce waste. scielo.br By analogy, this compound could serve a dual role in such reactions: the hydrazinyl moiety can act as one of the reactants for constructing nitrogen-containing heterocyclic compounds, while the sulfonic acid group can catalyze the reaction in-situ, eliminating the need for an additional acid catalyst and an organic solvent. For instance, in syntheses like the Biginelli or Hantzsch reactions, which can be catalyzed by sulfonic acids, a hydrazine-containing building block like this could streamline the process significantly. scielo.br

The general class of sulfonyl hydrazides, to which this compound belongs, are regarded as stable, easy-to-handle, and moisture-compatible building blocks in organic synthesis. nih.gov This stability is advantageous for reactions conducted in aqueous phases.

Table 1: Potential Applications in Green Reaction Media

| Reaction Type | Potential Role of this compound | Solvent System | Green Chemistry Advantage |

|---|---|---|---|

| Multicomponent Heterocycle Synthesis | Reactant and internal Brønsted acid catalyst | Aqueous or Solvent-Free | High atom economy, reduced waste, avoidance of VOCs, simplified workup. scielo.br |

| Condensation Reactions (e.g., Hydrazone formation) | Water-soluble reactant | Water | Elimination of hazardous organic solvents, potential for catalyst-free reaction. |

Development of Energy-Efficient Synthetic Routes

Developing energy-efficient synthetic methods is another pillar of sustainable chemistry. This often involves lowering reaction activation energies to allow for milder reaction conditions or using alternative energy sources like microwaves to reduce reaction times.

Moreover, electrosynthesis is increasingly recognized as a green and efficient synthetic tool, and sulfonyl hydrazides have been successfully employed as radical precursors in such reactions. nih.govacs.org These electrochemical methods can often be performed at room temperature and replace harsh chemical oxidants or reductants, contributing to both energy efficiency and a better environmental profile. nih.govacs.org The unique structure of this compound could potentially be leveraged in novel electrochemical transformations.

Role in Catalysis Research

As an Organocatalyst or Precursor for Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major area of contemporary chemical research. Compounds bearing acidic functional groups, such as sulfonic acids, are often prime candidates for development as organocatalysts.

Exploration of Acid Catalysis Mechanisms and Scope